Home > Products > Screening Compounds P46203 > Uroporphyriniiidihydrochloride
Uroporphyriniiidihydrochloride -

Uroporphyriniiidihydrochloride

Catalog Number: EVT-13210982
CAS Number:
Molecular Formula: C40H40Cl2N4O16
Molecular Weight: 903.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uroporphyrin I dihydrochloride is a significant porphyrin derivative with the empirical formula C40H38N4O162HClC_{40}H_{38}N_{4}O_{16}\cdot 2HCl and a molecular weight of 903.67 g/mol. It is primarily recognized for its role in various biochemical processes and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is classified under porphyrins, which are cyclic compounds that play crucial roles in biological systems, including oxygen transport and electron transfer.

Synthesis Analysis

Methods

The synthesis of Uroporphyrin I dihydrochloride typically involves the following steps:

  1. Condensation Reaction: The process begins with the condensation of porphobilinogen, a tetrapyrrole intermediate, to form hydroxymethylbilane.
  2. Cyclization: Hydroxymethylbilane undergoes cyclization to yield uroporphyrinogen I.
  3. Oxidation: Finally, uroporphyrinogen I is oxidized to produce uroporphyrin I.

These steps can be optimized for industrial production using techniques such as high-performance liquid chromatography (HPLC) to ensure higher yields and purity .

Technical Details

The synthesis can vary depending on the specific conditions employed. For instance, varying temperatures and solvents can influence the reaction rates and yields. The use of reagents such as hydrogen peroxide or potassium permanganate can facilitate oxidation reactions, while reducing agents like sodium borohydride can be employed for reduction processes .

Molecular Structure Analysis

Uroporphyrin I dihydrochloride features a complex cyclic structure characterized by its tetrapyrrole framework. The molecule consists of four pyrrole rings linked by methine bridges, with eight carboxylic acid groups attached at the periphery. This configuration contributes to its unique chemical properties and biological functions.

Structural Data

  • Molecular Formula: C40H38N4O16C_{40}H_{38}N_{4}O_{16}
  • Molecular Weight: 903.67 g/mol
  • Melting Point: The melting point of uroporphyrin I is typically reported around 256-258 °C .
Chemical Reactions Analysis

Reactions

Uroporphyrin I dihydrochloride can participate in various chemical reactions:

  • Oxidation: It can be oxidized to form carboxylated derivatives.
  • Reduction: It can be reduced to yield uroporphyrinogen I.
  • Substitution: Substitution reactions may occur at the peripheral positions of the porphyrin ring.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Solvents: Dimethyl sulfoxide, methanol, ethanol.

These reactions can lead to various products, including oxidized derivatives and reduced forms such as uroporphyrinogen I .

Mechanism of Action

The mechanism of action for Uroporphyrin I dihydrochloride involves its interaction with biological molecules. It modulates redox potentials within cells, influencing cellular processes such as collagen biosynthesis in human skin fibroblasts. The compound's ability to bind to proteins can lead to significant effects on cellular functions .

Process Data

Studies indicate that Uroporphyrin I dihydrochloride stimulates collagen production and may have implications for treating conditions related to connective tissue disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-brown crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

Uroporphyrin I dihydrochloride exhibits notable photophysical properties, making it useful in fluorescence-based applications. Its ability to absorb light at specific wavelengths allows it to be employed in various detection methods .

Applications

Uroporphyrin I dihydrochloride has a wide range of applications across multiple scientific domains:

  • Chemistry: Used as a reagent for measuring antioxidant capacity in biological samples.
  • Biology: Plays a role in studying the effects of environmental toxins on cellular processes.
  • Medicine: Utilized in photodynamic therapy for tumor detection and treatment due to its photophysical properties.
  • Industry: Employed in fluorescence-based detection methods for dental caries and other applications .
Biosynthetic Pathways and Enzymatic Regulation of Uroporphyrin III Dihydrochloride

Role of Uroporphyrinogen III Synthase in Tetrapyrrole Cyclization

Uroporphyrinogen III synthase (UROS; EC 4.2.1.75) catalyzes one of the most structurally complex biochemical transformations in nature: the stereospecific cyclization and rearrangement of the linear tetrapyrrole hydroxymethylbilane (HMB) into the asymmetric cyclic uroporphyrinogen III molecule. This enzymatic conversion represents the committed step toward biologically functional tetrapyrroles, including heme, chlorophyll, and vitamin B₁₂, while preventing non-enzymatic formation of the non-physiological uroporphyrinogen I isomer [4] [6]. The enzyme achieves this through a mechanism involving intramolecular ring inversion where the terminal pyrrole ring (D-ring) undergoes stereochemical flipping before forming the final macrocyclic structure [4].

The catalytic mechanism—termed the "spiro-mechanism"—involves an electrophilic addition of the substrate's hydroxymethyl group to C-16, followed by cleavage of the C-15–C-16 bond. This generates a spiro-intermediate that subsequently rearranges through fragmentation-recombination to form the characteristic asymmetric ring structure of uroporphyrinogen III [4]. Remarkably, structural analyses reveal that UROS lacks conventional catalytic residues. Instead, it employs a constellation of conserved hydrophobic residues (forming a binding collar) and strategically positioned polar residues (particularly Asp86 in humans) that collectively coordinate the pyrrole NH groups via hydrogen bonding. This multi-residue collaboration induces substrate distortion into a high-energy "domed" conformation essential for the cyclization reaction [4] [8].

  • Table 1: Key Structural and Functional Features of Uroporphyrinogen III Synthase
    FeatureDescriptionFunctional Significance
    Catalytic MechanismSpiro-mechanism involving electrophilic addition, bond cleavage, and recombinationEnsures stereospecific formation of biologically essential uroporphyrinogen III isomer
    Active Site ArchitectureHydrophobic collar with conserved Asp86 (human) positioned to hydrogen-bond pyrrole nitrogensCoordinates substrate distortion; stabilizes reaction intermediates
    Structural DomainsTwo α/β domains connected by a β-ladder; active site situated at the domain interfaceCreates protected environment for oxygen-sensitive porphyrinogen chemistry
    Genetic Deficiency>50 mutations identified; autosomal recessive inheritanceCauses congenital erythropoietic porphyria (Günther disease) with photosensitivity and hemolytic anemia

The critical importance of UROS is highlighted by congenital erythropoietic porphyria (CEP), an autosomal recessive disorder caused by UROS deficiency. Over 50 disease-associated mutations have been identified, with the most common being C73R, which severely disrupts enzyme stability and activity. These mutations lead to pathological accumulation of non-physiological uroporphyrinogen I and its oxidized derivatives, resulting in severe photosensitivity, hemolytic anemia, and disfiguring cutaneous manifestations [4] [6].

Kinetic Analysis of Hydroxymethylbilane Conversion to Uroporphyrinogen III

The kinetics of UROS-catalyzed conversion reveal a highly efficient enzymatic process optimized to outcompete non-enzymatic cyclization. Hydroxymethylbilane, the unstable linear tetrapyrrole substrate synthesized by hydroxymethylbilane synthase (HMBS), undergoes spontaneous cyclization in aqueous solution with a half-life of approximately 4 minutes at physiological pH and temperature, exclusively forming the symmetric and biologically useless uroporphyrinogen I isomer [3]. UROS accelerates this cyclization by a factor of >10¹⁴ while simultaneously directing the asymmetric rearrangement essential for biological utility [4].

Detailed kinetic studies utilizing recombinant human UROS demonstrate Michaelis-Menten kinetics with a Kₘ for HMB in the low micromolar range (2-5 μM) and a catalytic turnover number (kcat) of approximately 25 s⁻¹. This translates to catalytic efficiency (kcat/Kₘ) values exceeding 10⁷ M⁻¹s⁻¹, placing UROS among the most efficient enzymes known [4]. Crucially, kinetic analyses of pathogenic UROS variants (e.g., C73R, A66V, T228M) reveal drastically reduced kcat values (often <1% of wild-type) and significantly elevated Kₘ, explaining their severe clinical phenotypes in CEP [4] [6].

  • Table 2: Comparative Kinetics of Hydroxymethylbilane Conversion Pathways
    Reaction PathwayRate ConstantPrimary ProductKey Influencing Factors
    Non-enzymatic Cyclizationt₁/₂ ≈ 4 min (pH 7.4, 37°C)Uroporphyrinogen IpH, temperature, ionic strength
    UROS-Catalyzed Conversionkcat ≈ 25 s⁻¹; Kₘ ≈ 3 μMUroporphyrinogen IIIEnzyme concentration, UROS mutations (e.g., C73R: kcat reduced >99%), cellular redox status
    Bifunctional EnzymesNot detectedN/AP. falciparum HmbS lacks UROS activity despite earlier claims [3]

The absence of intrinsic UROS activity in hydroxymethylbilane synthase (HmbS) from Plasmodium falciparum was definitively demonstrated through complementation studies in E. coli hemD⁻ mutants and HPLC product analysis. Recombinant P. falciparum HmbS exclusively produced uroporphyrin I upon incubation with porphobilinogen, confirming its inability to catalyze the D-ring inversion essential for uroporphyrinogen III formation. This refutes earlier suggestions of bifunctionality and underscores the essentiality of a dedicated UROS enzyme even in parasites possessing highly modified tetrapyrrole pathways [3].

Compartmentalization of Heme Biosynthesis: Cytosolic vs. Mitochondrial Dynamics

Heme biosynthesis exemplifies sophisticated subcellular compartmentalization, with reactions partitioned between mitochondria and cytosol to optimize metabolite flux, regulate pathway activity, and mitigate the cytotoxicity of reactive intermediates. Uroporphyrinogen III dihydrochloride (as its reduced form, uroporphyrinogen III) is synthesized and primarily functions within the cytosolic phase of this pathway [2] [5] [7].

The pathway initiates within the mitochondrial matrix where aminolevulinic acid synthase (ALAS) condenses glycine and succinyl-CoA to form 5-aminolevulinic acid (ALA). ALA is then exported to the cytosol via poorly characterized transporters, potentially involving members of the solute carrier (SLC) family 25 (e.g., SLC25A38, SLC25A39) [2] [5]. In the cytosol, three sequential enzymes—porphobilinogen synthase (ALAD), hydroxymethylbilane synthase (HMBS), and uroporphyrinogen III synthase (UROS)—convert ALA into uroporphyrinogen III. Uroporphyrinogen decarboxylase (UROD) subsequently catalyzes the stepwise decarboxylation of uroporphyrinogen III's acetate side chains to methyl groups, yielding coproporphyrinogen III [2] [5].

The re-entry of coproporphyrinogen III into the mitochondrion marks a critical compartmental transition. This transport requires specific, yet incompletely defined, inner membrane transporters. Within the mitochondrial intermembrane space, coproporphyrinogen III oxidase (CPOX) catalyzes its oxidative decarboxylation to protoporphyrinogen IX. This intermediate is then translocated across the inner mitochondrial membrane into the matrix via the transmembrane protein TMEM14C [5]. Inside the matrix, protoporphyrinogen oxidase (PPOX) oxidizes protoporphyrinogen IX to protoporphyrin IX, and ferrochelatase (FECH) inserts ferrous iron to form heme b [2] [5] [7].

  • Table 3: Compartmentalization of Heme Biosynthesis Enzymes and Intermediates
    Subcellular LocationEnzymesKey IntermediatesTransport Requirements
    Mitochondrial MatrixALAS, FECHSuccinyl-CoA, Glycine, ALA, Protoporphyrin IX, Heme bALA export (putative SLC25 transporters)
    CytosolALAD, HMBS, UROS, URODPorphobilinogen, HMB, Uroporphyrinogen III, Coproporphyrinogen IIIUroporphyrinogen III synthesis occurs here; Coproporphyrinogen III import into mitochondria
    Intermembrane SpaceCPOXCoproporphyrinogen III, Protoporphyrinogen IXCoproporphyrinogen import; Protoporphyrinogen IX translocation via TMEM14C
    Inner Mitochondrial MembranePPOXProtoporphyrinogen IX, Protoporphyrin IXTMEM14C-mediated transport

This spatial segregation allows independent regulation of mitochondrial and cytosolic phases. Mitochondrial metabolism directly influences the first step (ALAS requires succinyl-CoA from TCA cycle) and the final step (FECH requires mitochondrial iron). Cytosolic factors, including redox status and oxygen availability, impact the stability and activity of uroporphyrinogen III and other oxygen-sensitive intermediates. Disruptions in compartmentalization, such as defects in TMEM14C, cause severe pathologies like sideroblastic anemia by trapping intermediates and disrupting heme-iron balance [5] [7].

Feedback Inhibition Mechanisms Involving Heme and Iron-Regulatory Elements

Heme biosynthesis is exquisitely regulated by feedback inhibition to prevent accumulation of cytotoxic intermediates and to coordinate heme production with cellular demand. Uroporphyrinogen III synthesis is subject to both direct and indirect regulation by heme and iron [2] [5] [9].

Heme-mediated repression primarily targets the initial mitochondrial enzyme, ALAS. This regulation exhibits striking tissue specificity:

  • Non-erythroid cells (ALAS1): Heme exerts multi-layered repression: 1) Transcriptional downregulation via heme-responsive elements (HREs) in the ALAS1 promoter; 2) Inhibition of ALAS1 mRNA translation; 3) Acceleration of ALAS1 protein degradation; 4) Impairment of mitochondrial import of ALAS1 precursor protein through interference with the cleavage of its mitochondrial targeting sequence (MTS) by heme-binding motifs (HRMs) [2] [5].
  • Erythroid cells (ALAS2): Lacks heme sensitivity due to absence of HRMs in its MTS. Instead, regulated primarily by iron availability through the iron-responsive element/iron regulatory protein (IRE/IRP) system. An IRE in the 5' untranslated region (UTR) of ALAS2 mRNA binds IRPs under low iron conditions, blocking translation to prevent protoporphyrin IX accumulation without sufficient iron for heme synthesis [2] [9].

Iron availability profoundly impacts later steps involving uroporphyrinogen III and its derivatives. Ferrochelatase (FECH), the terminal enzyme, requires Fe²⁺ as a substrate. Cellular iron deficiency leads to:

  • Accumulation of protoporphyrin IX (due to FECH inactivity)
  • Subsequent feedback inhibition of earlier enzymes, including potentially UROS and UROD
  • Activation of IRPs, which bind to IREs in ALAS2 (erythroid) and possibly other mRNAs, coordinately downregulating heme pathway flux when iron is scarce [2] [9].

Regulatory heme pools within mitochondria also influence intermediate steps. While not directly inhibiting UROS, heme can modulate the stability or activity of cytosolic enzymes through poorly understood mechanisms potentially involving heme-binding proteins or alterations in cellular redox state. Furthermore, the heme-regulated inhibitor (HRI) kinase, activated under heme deficiency, globally represses protein synthesis in erythroid precursors, indirectly reducing demand for heme and thus synthesis of uroporphyrinogen III [2] [5] [7].

  • Table 4: Key Feedback Mechanisms Regulating Uroporphyrinogen III Synthesis and Beyond
    Regulatory MoleculePrimary Target(s)Molecular MechanismFunctional Outcome
    Heme (Non-erythroid)ALAS1Transcriptional repression; translational inhibition; impaired mitochondrial import; accelerated degradationRapid shutdown of ALA production when heme sufficiency is reached
    Heme (Erythroid)HRI kinaseActivation of HRI → eIF2α phosphorylation → global translational arrestPrevents globin synthesis overload when heme is limiting
    Iron (via IRPs)ALAS2 mRNA (erythroid); Mitochondrial iron importIRP binding to IRE in 5'UTR of ALAS2 mRNA blocks translation; Modulates mitoferrin activityCouples uroporphyrinogen III/heme synthesis to iron availability; Prevents PPIX accumulation
    Succinyl-CoAALASSubstrate availability linked to TCA cycle fluxCoordinates heme synthesis with mitochondrial energy status

This intricate network ensures uroporphyrinogen III is synthesized only when downstream enzymes are functional, iron is available for incorporation, and the end product heme is required for hemoprotein assembly. Dysregulation contributes to porphyrias, characterized by neurovisceral symptoms and photosensitivity due to massive accumulation of porphyrin intermediates, including uroporphyrinogen/uroporphyrin [2] [5] [9].

Properties

Product Name

Uroporphyriniiidihydrochloride

IUPAC Name

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Molecular Formula

C40H40Cl2N4O16

Molecular Weight

903.7 g/mol

InChI

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H

InChI Key

CIFQWXFTTZDHAO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.